molecular formula C10H7Cl2NO B14048449 Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)-

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)-

Katalognummer: B14048449
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: YFWUGYSYZDOSEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- can be achieved through several methods. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions is particularly advantageous in industrial settings as it reduces the use of hazardous solvents and lowers production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell division, making them potential candidates for anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is unique due to the presence of both chloro substituents and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H7Cl2NO

Molekulargewicht

228.07 g/mol

IUPAC-Name

2-chloro-1-(7-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c11-4-9(14)7-5-13-10-6(7)2-1-3-8(10)12/h1-3,5,13H,4H2

InChI-Schlüssel

YFWUGYSYZDOSEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.